molecular formula C22H14ClN7O B2953745 6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 891102-73-1

6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide

Cat. No. B2953745
CAS RN: 891102-73-1
M. Wt: 427.85
InChI Key: DEABYGRVUWDDTP-UHFFFAOYSA-N
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Description

The compound “6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a triazole ring, and a pyridazine ring . These functional groups are common in many pharmaceutical compounds due to their ability to bind with a variety of enzymes and receptors in biological systems .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, triazole compounds are generally synthesized through the reaction of azides and alkynes . This reaction, known as the Huisgen cycloaddition, is a popular method for synthesizing triazole compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The triazole ring, in particular, contains two carbon and three nitrogen atoms, which can readily bind in biological systems .

Scientific Research Applications

Synthesis and Molecular Docking

A study detailed the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, which were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds showed moderate to good binding energies, indicating potential applications in drug design and development (Flefel et al., 2018).

Biological Studies

Research on triazolothiadiazines and triazolothiadiazoles containing a 6‐Chloropyridin‐3‐yl methyl moiety revealed their antimicrobial and insecticidal activities, underscoring the compound's relevance in developing new agents for controlling microbial infections and pests (Holla et al., 2006).

Structural Analysis and Drug Development

Another study focused on the synthesis, structure analysis, density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks of a compound similar to the one of interest. This research provided insights into the structural characteristics and potential pharmaceutical applications of such heterocyclic compounds (Sallam et al., 2021).

Anti-diabetic Drug Evaluation

A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, showcasing the role of similar structures in developing anti-diabetic medications through enzyme inhibition mechanisms and insulinotropic activities (Bindu et al., 2019).

Future Directions

The future research on this compound could involve further investigation into its biological activity and potential applications in medicine. Given the biological activity of triazole compounds, it could be a promising candidate for drug development .

properties

IUPAC Name

6-chloro-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN7O/c23-19-10-6-15(13-25-19)22(31)26-16-7-4-14(5-8-16)17-9-11-20-27-28-21(30(20)29-17)18-3-1-2-12-24-18/h1-13H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEABYGRVUWDDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CN=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide

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